- Protein Reactivity of Natural Product-Derived γ-ButyrolactonesBiochemistry, 2011, 50(5), 910-916,
Cas no 906564-59-8 (Propargyl-C2-NHS ester)

Propargyl-C2-NHS ester structure
Nome del prodotto:Propargyl-C2-NHS ester
Numero CAS:906564-59-8
MF:C10H11NO4
MW:209.198642969131
MDL:MFCD28898858
CID:2601970
PubChem ID:59805478
Propargyl-C2-NHS ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-hexynoic NHS ester
- Propargyl-C2-NHS ester
- 5-Hexynoic Acid-NHS Ester
- 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)
- 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
- 5-Hexynoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 5-hexynoate
- HY-126512
- Alkyne NHS ester (hexynoic acid NHS ester)
- R01-0002
- MFCD28898858
- 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate
- Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 906564-59-8
- MS-23146
- SCHEMBL1700762
- 5-HexynoicNHSEster
- F71730
- PD125939
- 5-hexynoic acid NHS ester
- AKOS032946545
- 5-exynoic acid NHS ester
- BP-24461
- CS-0105050
-
- MDL: MFCD28898858
- Inchi: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2
- Chiave InChI: CXSSWEBEHUYETJ-UHFFFAOYSA-N
- Sorrisi: O(C(CCCC#C)=O)N1C(CCC1=O)=O
Proprietà calcolate
- Massa esatta: 209.06880783g/mol
- Massa monoisotopica: 209.06880783g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.7
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 314.7±44.0 °C at 760 mmHg
- Punto di infiammabilità: 144.1±28.4 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
Propargyl-C2-NHS ester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-C2-NHS ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A400731-1g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 1g |
$177.0 | 2025-02-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-1-250mg |
5-Hexynoic acid NHS ester |
906564-59-8 | >95.00% | 250mg |
¥200.0 | 2023-09-19 | |
TRC | H290295-50mg |
5-Hexynoic NHS Ester |
906564-59-8 | 50mg |
265.00 | 2021-08-06 | ||
Ambeed | A400731-5g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 5g |
$600.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0974971-1g |
2,5-dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 95% | 1g |
$600 | 2024-07-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171448-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 95% | 100mg |
¥2471.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DE908-5mg |
Alkyne NHS ester (hexynoic acid NHS ester) |
906564-59-8 | 5mg |
¥527.0 | 2022-02-28 | ||
MedChemExpress | HY-126512-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 96.60% | 100mg |
¥2800 | 2024-04-16 | |
TRC | H290295-100mg |
5-Hexynoic NHS Ester |
906564-59-8 | 100mg |
$213.00 | 2023-05-18 | ||
Aaron | AR003NH7-25g |
5-Hexynoic NHS Ester |
906564-59-8 | 97% | 25g |
$1414.00 | 2025-02-10 |
Propargyl-C2-NHS ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 7 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform , Dimethylformamide ; overnight, rt
Riferimento
- Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilisACS Chemical Biology, 2020, 15(5), 1242-1251,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Regulating miRNA-21 Biogenesis By Bifunctional Small MoleculesJournal of the American Chemical Society, 2017, 139(14), 4987-4990,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 15 h, rt
Riferimento
- An In Vivo Covalent TMP-Tag Based on Proximity-Induced ReactivityACS Chemical Biology, 2009, 4(7), 547-556,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian TissueAnalytical Chemistry (Washington, 2012, 84(8), 3689-3695,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Riferimento
- Bioorthogonal Chemical Reporters for Monitoring Protein AcetylationJournal of the American Chemical Society, 2010, 132(11), 3640-3641,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 2 d, rt
Riferimento
- PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imagingPolymer Chemistry, 2012, 3(6), 1567-1575,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Riferimento
- High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) StarsMacromolecules (Washington, 2021, 54(13), 6161-6170,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cellsJournal of the American Chemical Society, 2011, 133(31), 12144-12153,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 7 h, rt
Riferimento
- Squalene-derived flexible linkers for bioactive peptidesBioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-QuadruplexAngewandte Chemie, 2009, 48(18), 3281-3284,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 41 h, rt
Riferimento
- Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of NanoparticlesChemistry - A European Journal, 2021, 27(32), 8283-8287,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere endBioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide , Dichloromethane ; 8 h, rt
Riferimento
- Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic ApplicationsEuropean Journal of Organic Chemistry, 2010, (23), 4360-4364,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Riferimento
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitroChemBioChem, 2012, 13(5), 674-683,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
Riferimento
- Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based DendronsChemistry - A European Journal, 2013, 19(5), 1762-1768,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategiesBioorganic & Medicinal Chemistry, 2019, 27(1), 167-174,
Propargyl-C2-NHS ester Raw materials
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- 5-Hexynoic acid
- 4-hexynoic acid
- 1-hydroxypyrrolidine-2,5-dione
Propargyl-C2-NHS ester Preparation Products
Propargyl-C2-NHS ester Letteratura correlata
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
2. Book reviews
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
906564-59-8 (Propargyl-C2-NHS ester) Prodotti correlati
- 1416276-67-9((3S)-1-(4-aminophenyl)pyrrolidin-3-ol)
- 1697073-71-4(1H-Indole-4-methanamine, 1-(cyclopropylmethyl)-)
- 1556041-93-0(2-fluoro-4,4-dimethylpentan-1-amine)
- 1401668-43-6([(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester)
- 946259-85-4(2-(4-chlorophenoxy)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 866812-78-4(3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline)
- 1448132-22-6(3-(benzenesulfonyl)-N-(2,3-dimethoxyphenyl)pyrrolidine-1-carboxamide)
- 1261588-79-7(6-Fluoro-2-hydroxypyridine-3-sulfonyl chloride)
- 1521387-96-1(2-(5-Bromothiophen-3-yl)ethan-1-amine)
- 1862910-16-4(1-acetyl-3-fluoropyrrolidine-3-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:906564-59-8)Propargyl-C2-NHS ester

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):159.0/540.0